Sulfonamide vs. Carboxamide Linker: 5-HT₇ Receptor Affinity Differentiation
In a systematic comparative study of o-OMe-PhP (1-(2-methoxyphenyl)piperazine)-derived analogs, benzyl-substituted sulfonamides demonstrated 5-HT₇ receptor affinities spanning Ki = 8–85 nM, whereas the corresponding benzyl carboxamide analogs exhibited divergent and generally lower affinities within the evaluated series [1]. The study explicitly identified sulfonamide-containing benzyl derivatives as possessing 'the highest serotoninergic affinity' among all two classes of carboxamides and sulfonamides examined [1]. This represents a direct head-to-head linkage-type comparison within an otherwise identical core scaffold and spacer architecture.
| Evidence Dimension | 5-HT₇ receptor binding affinity |
|---|---|
| Target Compound Data | Sulfonamide-linked benzyl o-OMe-PhP derivatives: Ki = 8–85 nM |
| Comparator Or Baseline | Carboxamide-linked benzyl o-OMe-PhP derivatives: varied/lower affinities (not specifically enumerated but explicitly ranked lower in the study) |
| Quantified Difference | Sulfonamide benzyl derivatives exhibit the highest serotoninergic affinity overall; Ki values reach as low as 8 nM |
| Conditions | Radioligand displacement assays using human recombinant 5-HT₇ receptors expressed in cell lines |
Why This Matters
This evidence directs procurement toward sulfonamide-based intermediates when 5-HT₇ receptor targeting is a program priority, avoiding carboxamide analogs that fail to deliver comparable sub-100 nM affinity.
- [1] Kowalski P, Śliwa P, Satała G, Kurczab R, Bartos I, Zuchowicz K. The Effect of Carboxamide/Sulfonamide Replacement in Arylpiperazinylalkyl Derivatives on Activity to Serotonin and Dopamine Receptors. Archiv der Pharmazie. 2017;350(10):e1700090. View Source
